molecular formula C22H17N3O6 B11531733 2-methoxy-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol

2-methoxy-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol

Cat. No.: B11531733
M. Wt: 419.4 g/mol
InChI Key: VZUYUZLVFLCDAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol is a complex organic compound with a unique structure that includes methoxy, benzoxazole, and nitrophenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with primary amines, followed by reduction of the resulting iminophenols . For example, a mixture of 4,4’-diaminodiphenyl ether and o-vanillin in methanol can be stirred at room temperature to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction of the nitro group can yield corresponding amines.

    Substitution: The methoxy and nitrophenol groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium triacetoxyborohydride for reduction , and various oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield amines, while oxidation could produce various oxidized derivatives.

Scientific Research Applications

2-methoxy-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol is unique due to the presence of both benzoxazole and nitrophenol groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H17N3O6

Molecular Weight

419.4 g/mol

IUPAC Name

2-methoxy-6-[[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4-nitrophenol

InChI

InChI=1S/C22H17N3O6/c1-29-17-5-3-4-13(9-17)22-24-18-10-15(6-7-19(18)31-22)23-12-14-8-16(25(27)28)11-20(30-2)21(14)26/h3-12,26H,1-2H3

InChI Key

VZUYUZLVFLCDAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.